2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[(E)-2-(1-benzofuran-2-yl)ethenyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-17-9-5-7-13(18(17)19(20)22-2)10-11-15-12-14-6-3-4-8-16(14)23-15/h3-12H,1-2H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFUYCTXGGYJLV-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190950 | |
| Record name | Methyl 2-[(1E)-2-(2-benzofuranyl)ethenyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365542-79-6 | |
| Record name | Methyl 2-[(1E)-2-(2-benzofuranyl)ethenyl]-6-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365542-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(1E)-2-(2-benzofuranyl)ethenyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501190950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester typically involves multiple steps, starting with the formation of benzofuran derivatives. One common method is the palladium-catalyzed coupling reaction between 2-benzofuranyl vinyl bromide and 6-methoxy-benzoic acid methyl ester under specific reaction conditions, such as the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a metal catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofurans or benzoic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester is studied for its potential biological activities. It may serve as a precursor for bioactive molecules that exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound's derivatives are explored for their medicinal properties. They may be used in the development of new drugs targeting various diseases, including infections and cancer.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and optoelectronic devices. Its unique properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism by which 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs, their substituents, and molecular properties:
Key Observations :
- Solubility : Analogs with polar groups (e.g., pyrimidinyl-vinyl ) may exhibit higher aqueous solubility than hydrophobic derivatives like naphthalenylmethoxymethyl .
- Synthetic Accessibility : Alkyl-chain derivatives (e.g., 8-aza-octyl ) are synthesized in high yields (>80%), while heterocyclic variants (e.g., pyrimidinyl ) require specialized coupling reactions.
(a) HDAC Inhibition
- Benzofuranone analogs (e.g., 6-Dimethylamino-2-methyl-benzofuran-3-one) are reported as HDAC inhibitors, with IC₅₀ values in the nanomolar range .
- Pyrimidinyl-vinyl derivatives may mimic these effects due to extended conjugation, though specific data are unavailable .
(b) Antimicrobial and Anticancer Potential
Stability and Reactivity
Biological Activity
2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester, also known by its CAS number 365542-79-6, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, focusing on its anti-inflammatory, antibacterial, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a benzofuran moiety that contributes to its biological activity. The structure can be represented as follows:
This compound is characterized by the presence of both methoxy and vinyl groups, which enhance its interaction with biological targets.
1. Anticancer Activity
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated a series of benzofuran derivatives against the human ovarian cancer cell line A2780, revealing IC50 values as low as 11 μM for certain compounds, indicating potent anticancer activity .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Benzofuran Derivative | A2780 | 11 |
| Benzofuran Derivative | K-562 | 12 |
2. Anti-inflammatory Activity
Benzofuran compounds are recognized for their anti-inflammatory properties. They inhibit various inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Mechanism : The anti-inflammatory effect is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
3. Antibacterial Activity
The antibacterial potential of benzofuran derivatives has been documented in numerous studies. These compounds demonstrate activity against a range of bacterial strains.
- Research Findings : In vitro studies show that benzofuran derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The biological activity of this compound can be attributed to several mechanisms:
Q & A
Q. What are the key synthetic pathways for 2-(2-Benzofuran-2-yl-vinyl)-6-methoxy-benzoic acid methyl ester?
The synthesis typically involves multi-step reactions, including:
- Esterification : Methoxybenzoic acid is esterified using methanol under acidic conditions to form the methyl ester moiety .
- Vinyl coupling : A Heck reaction or Wittig olefination introduces the benzofuran-vinyl group. For example, coupling 6-methoxybenzoic acid methyl ester with 2-benzofuran-2-yl-vinyl bromide in the presence of a palladium catalyst .
- Purification : Column chromatography (e.g., neutral alumina with 20% ethyl acetate/petroleum ether) is used to isolate the product . Key data: Yields range from 59.5% to 92.5% depending on reaction optimization .
Q. How is the compound characterized structurally?
- Spectroscopy :
- IR : Peaks at ~1728 cm⁻¹ (ester C=O), ~1586 cm⁻¹ (aromatic C=C), and ~1268 cm⁻¹ (methoxy O-CH₃) confirm functional groups .
- NMR : NMR shows resonances for methoxy protons (~δ 3.8–3.9 ppm), vinyl protons (δ 6.7–7.3 ppm), and benzofuran aromatic protons .
Q. What are the critical structural features influencing reactivity?
- The vinyl group enables conjugation with the benzofuran ring, enhancing electron delocalization and stability .
- The methoxy group increases solubility in polar solvents (e.g., DMF, methanol) and influences intermolecular interactions in crystal packing .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved for analogs of this compound?
Structural analogs (e.g., triazole or thiophene derivatives) show varied activity against kinases or receptors due to:
- Steric effects : Bulky substituents (e.g., cyclohexyl groups) may hinder target binding .
- Electronic effects : Electron-withdrawing groups (e.g., Cl in thiazole analogs) alter charge distribution at the binding site . Methodology: Use competitive binding assays (e.g., SPR or ITC) to quantify affinity differences and correlate with DFT-calculated electrostatic potentials .
Q. What experimental design considerations are critical for studying its photophysical properties?
- Solvent choice : Polar aprotic solvents (e.g., DMSO) stabilize excited states, enhancing fluorescence quantum yield .
- Concentration effects : Aggregation-caused quenching (ACQ) can occur at >10⁻⁴ M, requiring dilution studies .
- Instrument calibration : Use reference standards (e.g., quinine sulfate) for fluorescence intensity normalization .
Q. How can computational methods predict its pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME calculate logP (~3.2) and topological polar surface area (~60 Ų), suggesting moderate blood-brain barrier permeability .
- Docking studies : AutoDock Vina simulates binding to cytochrome P450 enzymes (e.g., CYP3A4), identifying potential metabolic hotspots (e.g., methoxy demethylation) .
Q. What strategies address low yields in large-scale synthesis?
- Catalyst optimization : Switch from Pd(PPh₃)₄ to Pd(OAc)₂ with ligand (e.g., XPhos) for higher turnover numbers .
- Flow chemistry : Continuous-flow reactors improve heat transfer and reduce side reactions (e.g., vinyl group isomerization) .
Data Contradiction Analysis
Q. Why do similar compounds show divergent solubility profiles?
- Example : A triazole analog (CAS 365542-72-9) has lower aqueous solubility than the thiophene derivative (CAS 365542-32-1) due to hydrophobic cyclohexyl vs. polar thiazole groups .
- Resolution : Use Hansen solubility parameters (HSPiP software) to model solvent compatibility and optimize co-solvent systems (e.g., ethanol/water mixtures) .
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Hypothesis : Differential expression of efflux pumps (e.g., P-gp) may reduce intracellular accumulation in resistant lines (e.g., MCF-7/ADR vs. HepG2) .
- Validation : Perform cytotoxicity assays with/without P-gp inhibitors (e.g., verapamil) and measure intracellular concentrations via LC-MS .
Methodological Gaps and Recommendations
Q. What are the limitations in current toxicity studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
